Barbexaclone

Catalog No.
S520445
CAS No.
4388-82-3
M.F
C22H33N3O3
M. Wt
387.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barbexaclone

CAS Number

4388-82-3

Product Name

Barbexaclone

IUPAC Name

(2S)-1-cyclohexyl-N-methylpropan-2-amine;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C22H33N3O3

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C12H12N2O3.C10H21N/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-9(11-2)8-10-6-4-3-5-7-10/h3-7H,2H2,1H3,(H2,13,14,15,16,17);9-11H,3-8H2,1-2H3/t;9-/m.0/s1

InChI Key

MJCBWPMBFCUHBP-NPULLEENSA-N

SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(CC1CCCCC1)NC

Solubility

Soluble in DMSO

Synonyms

barbexaclone, CHP phenobarbital, Maliasin, phenobarbital propylhexedrine salt

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(CC1CCCCC1)NC

Isomeric SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.C[C@@H](CC1CCCCC1)NC

Description

The exact mass of the compound Barbexaclone is 387.2522 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Barbiturates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Barbexaclone is a pharmaceutical compound that combines two active ingredients: propylhexedrine and phenobarbital. It is classified as an antiepileptic medication, primarily used for the treatment of seizures. The chemical formula for barbexaclone is C22H33N3O3C_{22}H_{33}N_{3}O_{3}, and it is composed of approximately 40% propylhexedrine and 60% phenobarbital by weight . The compound was utilized in Turkey until its market withdrawal in 2009, and it is known for its unique combination of sedative and stimulant properties, attributed to its constituent components .

, primarily due to the presence of both propylhexedrine and phenobarbital. Propylhexedrine acts as a psychostimulant, enhancing norepinephrine release, while phenobarbital functions as a central nervous system depressant, contributing to its anticonvulsant effects . The interaction between these two components allows barbexaclone to balance sedation with stimulatory effects, which is particularly useful in managing seizures without excessive sedation.

Barbexaclone exhibits significant biological activity as an anticonvulsant. The pharmacological action of barbexaclone is largely influenced by its components:

  • Phenobarbital: A well-established barbiturate that enhances GABA (gamma-aminobutyric acid) activity, leading to increased inhibitory neurotransmission in the brain.
  • Propylhexedrine: An adrenergic agonist that can stimulate the central nervous system, potentially counteracting the sedative effects of phenobarbital .

Studies indicate that barbexaclone may be as effective as phenobarbital alone in treating seizures while offering better tolerance with fewer sedative side effects .

Barbexaclone can be synthesized through the combination of propylhexedrine and phenobarbital. Propylhexedrine itself can be synthesized from cyclohexylacetone via reductive amination or through catalytic hydrogenation of methamphetamine . The synthesis of barbexaclone involves careful formulation to ensure the correct ratio of propylhexedrine to phenobarbital, allowing it to retain its therapeutic efficacy while minimizing adverse effects.

Barbexaclone has been primarily applied in the treatment of epilepsy and seizure disorders. Its dual-action mechanism makes it particularly beneficial in clinical settings where managing seizure frequency without excessive sedation is crucial. Despite its historical use, barbexaclone was withdrawn from the market in Turkey due to concerns about safety and efficacy compared to newer antiepileptic drugs like levetiracetam .

Barbexaclone shares similarities with several other compounds used in the treatment of seizures and related conditions. Below are some comparable compounds:

CompoundCompositionPrimary UseUnique Features
PhenobarbitalBarbiturateAnticonvulsantWell-established efficacy but significant sedation
PropylhexedrineAlkylamineNasal decongestant/anticonvulsantStimulant properties counteract sedation
LevetiracetamPyrrolidine derivativeAntiepilepticFewer side effects; broad spectrum efficacy
CarbamazepineIminostilbeneAnticonvulsantEffective for various types of seizures
Valproic acidFatty acid derivativeAntiepilepticBroad spectrum; also used for mood stabilization

Barbexaclone's uniqueness lies in its specific combination of a stimulant (propylhexedrine) and a sedative (phenobarbital), which allows it to manage seizures effectively while minimizing excessive sedation compared to traditional barbiturates like phenobarbital alone .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

387.25219192 g/mol

Monoisotopic Mass

387.25219192 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

291GX1YB65

Drug Indication

Created for the treatment for epilepsy, with the intent of creating an antiepileptic with less sedative properties than phenobarbital.

ATC Code

N - Nervous system
N03 - Antiepileptics
N03A - Antiepileptics
N03AA - Barbiturates and derivatives
N03AA04 - Barbexaclone

Mechanism of Action

Phenobarbitol targets GABA receptors in the CNS. Propylhexedrine is a TAAR1 agonist.

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
GABA (ionotropic)
GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Other CAS

4388-82-3

Absorption Distribution and Excretion

After oral administration of barbexaclone in mice the maximum plasma levels of prophylhexedrine appeared after 4 minutes, and propylhexedrine was seen to penetrate the blood brain barrier rapidly. Bioavailability (AUC oral / AUC iv) = 0.37. [3] Phenobarbital was observed to reach the blood more slowly, and brain uptake was a slow process. Equilibrium concentrations with plasma reached after 30 minutes after i.v injection. [3]
In mice, the volume of distribution was 0.78L/kg of phenobarbital, and 19.3L/kg for propylhexedrine, after i.v. administration. [3] High but unequal tissue accumulation of propylhexedrine was observed in mice: lung = kidney > liver = brain > spleen > heart > skeletal muscle. [3]

Wikipedia

Barbexaclone

Biological Half Life

After IV administration in mice, levels of phenobarbital declined exponentially with a half life of 7.5h. [3] For propylhexedrine t0.5a = 0.31h and t0.5b = 2.5h.

Dates

Modify: 2024-02-18
1: Bolukbasi F, Delil S, Bulus E, Senturk A, Yeni N, Karaagac N. End of the barbexaclone era: an experience of treatment withdrawal. Epileptic Disord. 2013 Sep;15(3):311-3. doi: 10.1684/epd.2013.0605. PubMed PMID: 23981808.
2: Iven H, Feldbusch E. Pharmacokinetics of phenobarbital and propylhexedrine after administration of barbexaclone in the mouse. Naunyn Schmiedebergs Arch Pharmacol. 1983 Sep;324(2):153-9. PubMed PMID: 6139756.
3: Borromei A, Caramelli R, Cipriani G, Giancola LC, Guerra L, Lozito A. [Neurotraumatology and post-traumatic epilepsy. Prevention, treatment and long-term follow-up. Barbexaclone + phenobarbital (maliasin) versus diphenylhydantoin, phenobarbital, primidone, carbamazepine]. Minerva Med. 1987 Nov 30;78(22):1687-705. Review. Italian. PubMed PMID: 3320814.
4: Darcın AE, Dilbaz N, Okay IT. Barbexaclone abuse in a cannabis ex-user. Subst Abus. 2010 Oct;31(4):270-2. doi: 10.1080/08897077.2010.514246. PubMed PMID: 21038181.
5: Perucca E, Grimaldi R, Ruberto G, Gelmi C, Trimarchi F, Crema A. Comparative kinetics of phenobarbital after administration of the acid and the propylhexedrine salt (barbexaclone). Eur J Clin Pharmacol. 1986;29(6):729-30. PubMed PMID: 3709618.
6: Bretas AD, de Lemos Neto M. [Effects of barbexaclone on the electroencephalogram, motor activity and experimental convulsions]. Arq Neuropsiquiatr. 1983 Dec;41(4):356-66. Spanish. PubMed PMID: 6661099.
7: Reis TT, Maia Filho PC, Cechini PC. [Clinical evaluation of the therapeutic value of barbexaclone including determination of plasma levels of the barbiturate]. Arq Neuropsiquiatr. 1980 Mar;38(1):93-8. Portuguese. PubMed PMID: 6105861.
8: Salles Barbosa MF. [Barbexaclone in the treatment of cerebral dysrhythmia]. Arq Neuropsiquiatr. 1978 Sep;36(3):245-9. Portuguese. PubMed PMID: 28716.
9: Canger R, Wahl L. [On the treatment of epilepsy with Maliasin]. Nervenarzt. 1968 Oct;39(10):476-8. German. PubMed PMID: 4972878.
10: Cabral Filho G, Mariani MD, Fonseca LF, Soares Neto V, Bolina ND. [Clinical and laboratory experience in the treatment of epilepsy with barbexaclone. Considerations on 29 cases]. Arq Neuropsiquiatr. 1980 Sep;38(3):269-77. Portuguese. PubMed PMID: 6110418.
11: Yaris F, Kadioglu M, Kesim M, Ulku C, Yaris E, Kalyoncu NI. Barbexaclone use in pregnancy. Saudi Med J. 2004 Feb;25(2):245-6. PubMed PMID: 14968233.
12: Visintini D, Calzetti S, Mancia D. [Barbexaclone in the treatment of the epilepsies (author's transl)]. Riv Patol Nerv Ment. 1981 Jan-Feb;102(1):29-37. Italian. PubMed PMID: 7345550.
13: KRUEGER HJ, SCHWARZ H. [CLINICAL COMMUNICATION ON THE THERAPY OF EPILEPSY WITH MALIASIN]. Med Welt. 1965 Apr 3;14:690-2. German. PubMed PMID: 14276849.
14: de Lima JM, Oliveira C, Duro LA, Poiares Nde M. [Effect of barbexaclone in convulsive crisis difficult to control]. Arq Neuropsiquiatr. 1980 Mar;38(1):89-92. Portuguese. PubMed PMID: 6105860.
15: Oliveira C, Fernandes I, De Lima JM, Musse R. [Clinical trial with barbexaclone in epilepsies]. Arq Neuropsiquiatr. 1977 Mar;35(1):68-72. Portuguese. PubMed PMID: 14606.
16: Oliveira C, Fernandes I, de Lima JM, Duro LA, da Silva CV. [Effects of barbexaclone in Lennox-Gastaut syndrome]. Arq Neuropsiquiatr. 1978 Dec;36(4):340-9. Portuguese. PubMed PMID: 36058.
17: Bragatti JH, Caleffi GH, Prenna FJ. [Clinical trial with a new anti-epileptic: barbexaclone]. Arq Neuropsiquiatr. 1977 Sep;35(3):277-81. Portuguese. PubMed PMID: 20070.
18: Becker B. [Experience with the antiepileptic maliasin]. Med Welt. 1968 Mar 2;9:577-80. German. PubMed PMID: 5719393.
19: Oliveira C, Fernandes I, de Lima JM. [Re-evaluation of barbexaclone in 20 epileptic patients]. Arq Neuropsiquiatr. 1978 Jun;36(2):135-8. Portuguese. PubMed PMID: 26322.
20: Steinhoff BJ, Stodieck SR. Temporary abolition of seizure activity by flumazenil in a case of valproate-induced non-convulsive status epilepticus. Seizure. 1993 Sep;2(3):261-5. PubMed PMID: 8162392.

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